molecular formula C17H13NO4 B11837845 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- CAS No. 74588-94-6

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)-

Katalognummer: B11837845
CAS-Nummer: 74588-94-6
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: VQODYSFUZDDBMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- involves several steps. One common method includes the reaction of 5-methoxyindole with an appropriate reagent to introduce the 2,3-dione functionality. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- can be compared with other indole derivatives such as:

  • 5-methoxy-1H-indole-2,3-dione
  • 5,6-dimethoxy-1H-indole-2,3-dione
  • 1-ethyl-5-methoxy-1H-indole-2,3-dione

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 1H-Indole-2,3-dione, 5-methoxy-1-(2-oxo-2-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

74588-94-6

Molekularformel

C17H13NO4

Molekulargewicht

295.29 g/mol

IUPAC-Name

5-methoxy-1-phenacylindole-2,3-dione

InChI

InChI=1S/C17H13NO4/c1-22-12-7-8-14-13(9-12)16(20)17(21)18(14)10-15(19)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI-Schlüssel

VQODYSFUZDDBMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.